molecular formula C7H14N2OS B13221211 2-(Piperidin-4-yloxy)ethanethioamide

2-(Piperidin-4-yloxy)ethanethioamide

Cat. No.: B13221211
M. Wt: 174.27 g/mol
InChI Key: GZCDFLAEMYUCMF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)ethanethioamide is a chemical compound that features a piperidine ring, an ethanethioamide group, and an ether linkage. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)ethanethioamide typically involves the reaction of piperidine derivatives with ethanethioamide under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions at the piperidine ring or the ether linkage.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperidine derivatives .

Scientific Research Applications

2-(Piperidin-4-yloxy)ethanethioamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)ethanethioamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • 2-arylamino-4-(piperidin-4-yloxy)pyrimidines

Uniqueness

2-(Piperidin-4-yloxy)ethanethioamide is unique due to its specific combination of a piperidine ring, an ether linkage, and a thioamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

2-piperidin-4-yloxyethanethioamide

InChI

InChI=1S/C7H14N2OS/c8-7(11)5-10-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,11)

InChI Key

GZCDFLAEMYUCMF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(=S)N

Origin of Product

United States

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